(2,6-Dichlorobenzyl)triphenylphosphonium chloride
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Overview
Description
(2,6-Dichlorobenzyl)triphenylphosphonium chloride is a chemical compound with the molecular formula C25H20Cl3P and a molecular weight of 457.76 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a triphenylphosphonium group attached to a 2,6-dichlorobenzyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichlorobenzyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with 2,6-dichlorobenzyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichlorobenzyl)triphenylphosphonium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the phosphonium group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired redox transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions would yield (2,6-dichlorobenzyl)triphenylphosphonium hydroxide, while oxidation reactions might produce (2,6-dichlorobenzyl)triphenylphosphine oxide .
Scientific Research Applications
(2,6-Dichlorobenzyl)triphenylphosphonium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and ylides.
Biology: The compound is used in studies involving mitochondrial function due to its ability to target and accumulate in mitochondria.
Medicine: Research is ongoing into its potential use in drug delivery systems, particularly for targeting cancer cells.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of (2,6-Dichlorobenzyl)triphenylphosphonium chloride involves its ability to interact with biological membranes, particularly mitochondrial membranes. The triphenylphosphonium group allows the compound to cross lipid bilayers and accumulate within mitochondria. Once inside, it can affect mitochondrial function by disrupting the electron transport chain or inducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorobenzyl)triphenylphosphonium chloride
- (2,6-Dichlorobenzyl)triphenylphosphonium bromide
Uniqueness
(2,6-Dichlorobenzyl)triphenylphosphonium chloride is unique due to its specific substitution pattern on the benzyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different levels of mitochondrial targeting and efficacy in various applications .
Properties
IUPAC Name |
(2,6-dichlorophenyl)methyl-triphenylphosphanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2P.ClH/c26-24-17-10-18-25(27)23(24)19-28(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22;/h1-18H,19H2;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWPWZJEEQWREI-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C=CC=C2Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724797 |
Source
|
Record name | [(2,6-Dichlorophenyl)methyl](triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18583-54-5 |
Source
|
Record name | [(2,6-Dichlorophenyl)methyl](triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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